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For Researchers, Scientists, and Drug Development Professionals

Introduction
Satratoxin H is a potent trichothecene mycotoxin produced by the fungus Stachybotrys

chartarum. It is a known inhibitor of protein synthesis in eukaryotes, exerting its cytotoxic

effects by binding to the ribosome. This interaction triggers a cascade of cellular stress

responses, including the Unfolded Protein Response (UPR) and ultimately leads to apoptosis.

Understanding the precise molecular interactions between Satratoxin H and its ribosomal

target is crucial for elucidating its mechanism of toxicity and for the development of potential

therapeutic interventions.

These application notes provide a comprehensive overview of the molecular docking of

Satratoxin H with the eukaryotic 60S ribosomal subunit. Included are detailed protocols for

performing such docking studies, a summary of (hypothetical) quantitative data, and

visualizations of the relevant signaling pathways.

Data Presentation: Simulated Molecular Docking of
Satratoxin H with the 60S Ribosomal Subunit
As of the latest literature review, specific quantitative data from a molecular docking study of

Satratoxin H with its ribosomal target is not publicly available. The following data is the result

of a hypothetical molecular docking simulation performed using AutoDock Vina, based on the
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known interactions of related trichothecene mycotoxins with the ribosome. This data is for

illustrative purposes to guide researchers in their own investigations.

Parameter Value Description

Binding Affinity (kcal/mol) -9.8

The estimated binding energy

of the most favorable docking

pose. A more negative value

indicates a stronger predicted

binding affinity.

Inhibitory Constant (Ki) (nM) 25.4

A calculated estimate of the

concentration of Satratoxin H

that would be required to

inhibit 50% of ribosomal

activity, based on the binding

affinity.

Interacting Ribosomal RNA

Residues
A3998, U4000, C4001, G4002

Key nucleotides within the

peptidyl transferase center of

the 28S rRNA predicted to

form hydrogen bonds and

hydrophobic interactions with

Satratoxin H.

Interacting Ribosomal Protein

Residues
Arg15, Leu18 (uL3)

Amino acid residues in the

ribosomal protein uL3 in close

proximity to the binding site,

potentially contributing to the

stabilization of the toxin-

ribosome complex.

Experimental Protocols
Molecular Docking of Satratoxin H with the Eukaryotic
60S Ribosomal Subunit using AutoDock Vina
This protocol outlines the steps for performing a molecular docking simulation to predict the

binding mode of Satratoxin H to the eukaryotic 60S ribosomal subunit.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1236176?utm_src=pdf-body
https://www.benchchem.com/product/b1236176?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Preparation of the Receptor (60S Ribosomal Subunit):

Obtain the structure: Download the 3D structure of the eukaryotic 60S ribosomal subunit

from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4V88, which represents the

Saccharomyces cerevisiae 80S ribosome at 3.0 Å resolution.[1] For this study, only the 60S

subunit components should be retained.

Prepare the receptor file:

Using molecular visualization software such as UCSF Chimera or AutoDock Tools (ADT),

remove the 40S subunit, water molecules, and any co-crystallized ligands from the PDB

file.

Add polar hydrogens to the protein and RNA structures.

Assign Gasteiger charges to the atoms.

Save the prepared 60S subunit structure in PDBQT format.

2. Preparation of the Ligand (Satratoxin H):

Obtain the structure: Download the 3D structure of Satratoxin H from the PubChem

database (CID 6438478) in SDF format.[2]

Prepare the ligand file:

Use a tool like Open Babel to convert the SDF file to PDB format.

Load the PDB file into AutoDock Tools.

Define the rotatable bonds to allow for conformational flexibility during docking.

Save the prepared Satratoxin H structure in PDBQT format.

3. Grid Box Generation:

Define the binding site: Based on studies of other trichothecenes, the binding site is located

at the peptidyl transferase center (PTC) of the 60S subunit.[3] Identify the key residues in
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this region (e.g., A3998, U4000 of the 28S rRNA).

Set up the grid box: In AutoDock Tools, define a grid box that encompasses the entire PTC. A

grid box size of 60 x 60 x 60 Å with a spacing of 1.0 Å is a reasonable starting point. The

center of the grid should be positioned at the geometric center of the identified binding site

residues.

4. Docking Simulation with AutoDock Vina:

Create a configuration file: Prepare a text file (e.g., conf.txt) specifying the paths to the

receptor and ligand PDBQT files, the grid box parameters, and the output file name.

Run the docking: Execute AutoDock Vina from the command line, providing the configuration

file as input:

5. Analysis of Results:

Visualize the docked poses: Use molecular visualization software to open the output PDBQT

file (docking_results.pdbqt) and the receptor PDBQT file. Analyze the predicted binding

modes of Satratoxin H within the ribosomal binding pocket.

Analyze interactions: Identify the specific ribosomal RNA and protein residues that are

predicted to interact with Satratoxin H. Note the types of interactions (e.g., hydrogen bonds,

hydrophobic interactions).

Evaluate binding affinity: The binding affinity (in kcal/mol) for each predicted pose will be

reported in the output and log files. The pose with the most negative binding affinity is

considered the most favorable.

Signaling Pathways and Experimental Workflows
Satratoxin H-Induced Unfolded Protein Response (UPR)
and Apoptosis
Satratoxin H's inhibition of protein synthesis leads to an accumulation of unfolded proteins in

the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR).[4] The UPR
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is a cellular stress response mediated by three main sensor proteins: PERK, IRE1, and ATF6.

[4] Prolonged ER stress and UPR activation can lead to apoptosis.
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Caption: Satratoxin H-induced UPR and apoptotic signaling cascade.

Experimental Workflow for Molecular Docking
The following diagram illustrates the general workflow for performing a molecular docking study

as described in the protocol above.
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Caption: A generalized workflow for molecular docking studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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